molecular formula C30H46O4 B1631990 Hyptadienic acid CAS No. 128397-09-1

Hyptadienic acid

Cat. No.: B1631990
CAS No.: 128397-09-1
M. Wt: 470.7 g/mol
InChI Key: YFLYOZWZPSYMPX-DCLYBNOZSA-N
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Description

Hyptadienic acid is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a citrus-like fragrance. This compound is primarily used in the fields of condiments, essence, medicine, and cosmetics . It is known for its low boiling point and insolubility in water .

Biochemical Analysis

Biochemical Properties

Hyptadienic acid plays a role in biochemical reactions, particularly in inflammation pathways. It has been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice

Cellular Effects

This compound has been found to have effects on various types of cells. It inhibits TPA-induced inflammation, suggesting that it influences cell signaling pathways related to inflammation . It also exhibits moderate cytotoxicity against HepG2 cells, indicating potential effects on cellular metabolism and gene expression.

Molecular Mechanism

It is known to inhibit TPA-induced inflammation , suggesting it may interact with biomolecules involved in this pathway

Preparation Methods

Hyptadienic acid can be synthesized through various methods. One common approach involves the catalytic decomposition of hyptadienol using zeolites. Hyptadienol, under the influence of a specific catalyst, decomposes into this compound and other by-products. The resulting mixture is then subjected to further purification processes to obtain pure this compound .

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Hyptadienic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Anti-Inflammatory Properties

Hyptadienic acid exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. In a study involving mice, several triterpene acids, including this compound, demonstrated marked inhibition of inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with a 50% inhibitory dose (ID50) between 0.09 and 0.3 mg per ear .

Case Study: TPA-Induced Inflammation in Mice

  • Objective : Evaluate the anti-inflammatory effects of this compound.
  • Method : Mice were treated with TPA to induce inflammation, followed by administration of various triterpenes.
  • Results : this compound significantly reduced inflammation markers compared to control groups.

Antitumor Activity

Research indicates that this compound may possess antitumor-promoting properties. In a two-stage skin carcinogenesis model using DMBA as an initiator and TPA as a promoter, compounds including this compound showed inhibition of tumor formation .

Data Table: Antitumor Activity Comparison

CompoundTumor Incidence Reduction (%)Statistical Significance
This compound73%p < 0.05
Ursolic Acid42%p < 0.05
Oleanolic AcidNot significantp > 0.05

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that extracts containing this compound exhibit significant DPPH radical scavenging activity .

Case Study: Antioxidant Efficacy Assessment

  • Objective : Measure the antioxidant capacity of this compound.
  • Method : DPPH assay conducted on various plant extracts.
  • Results : The extract containing this compound showed high radical scavenging activity with an EC50 value comparable to standard antioxidants.

Potential in Skin Health

Given its anti-inflammatory and antioxidant properties, this compound is being investigated for its potential benefits in dermatology, particularly for conditions like acne and skin aging. Preliminary studies suggest that it can inhibit processes leading to skin damage caused by UV exposure .

Data Table: Skin Health Applications

ApplicationMechanismEfficacy Level
Acne TreatmentInhibits P. acnes growthHigh
Anti-agingReduces UV-induced damageModerate

Comparison with Similar Compounds

Hyptadienic acid is structurally related to other triterpenoids, such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share a similar pentacyclic structure but differ in their functional groups and biological activities .

This compound stands out due to its unique combination of anti-inflammatory and antitumor-promoting effects, making it a valuable compound for further research and development .

Biological Activity

Hyptadienic acid, a triterpene compound predominantly found in Perilla frutescens and other plant species, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and cytotoxic properties. This compound is part of a larger family of triterpenes known for their therapeutic potential, including anti-cancer and gastroprotective effects.

Chemical Structure and Properties

This compound is characterized by the chemical formula C30H46O4C_{30}H_{46}O_{4} and is classified within the triterpene group. Its structure allows it to interact with various biological pathways, contributing to its pharmacological effects .

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating several triterpene acids from Perilla frutescens, this compound demonstrated a notable inhibitory effect on inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice, with a 50% inhibitory dose (ID50) ranging from 0.09 to 0.3 mg per ear . This suggests its potential as a therapeutic agent in inflammatory conditions.

Table 1: Anti-Inflammatory Effects of Triterpene Acids

CompoundID50 (mg/ear)Source
This compound0.09 - 0.3Perilla frutescens
Ursolic AcidNot specifiedPerilla frutescens
Corosolic AcidNot specifiedPerilla frutescens

Cytotoxic Activity

This compound has also been studied for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits significant cytotoxicity against Hep-G2 liver cancer cells, with an IC50 value of approximately 25.16 μM . This positions this compound as a candidate for further research in cancer therapeutics.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
Hep-G225.16 ± 2.55
HCT-116Not specified

Gastroprotective Effects

The gastroprotective properties of this compound have been highlighted in studies involving extracts from Hyptis suaveolens, where compounds derived from this plant exhibited protective effects against gastric ulcers . Although this compound was not isolated as the primary active compound in these studies, its presence in related extracts suggests a potential role in gastrointestinal health.

Table 3: Gastroprotective Activity Summary

TreatmentDose (mg/kg)Ulcer Index (UI mm²)Gastroprotection (%)
Control---62.2 ± 4.2---
This compoundNot specifiedNot specifiedPotentially active

Case Studies and Research Findings

  • Anti-Cancer Studies : In vivo experiments conducted on mice using TPA to induce skin tumors showed that various triterpenes, including this compound, significantly inhibited tumor promotion . The study highlighted the importance of these compounds in modulating skin carcinogenesis.
  • Gastroprotective Mechanisms : A study focusing on the gastroprotective activity of extracts from Hyptis suaveolens identified several active compounds, suggesting that while this compound may contribute to this effect, further isolation and characterization are necessary to confirm its role .
  • Inflammation Models : The efficacy of this compound in reducing inflammation was validated through multiple models, reinforcing its potential application in treating inflammatory diseases .

Properties

IUPAC Name

(3aS,5aR,5bS,7aS,10R,11R,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18-,21+,22+,23-,26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLYOZWZPSYMPX-DCLYBNOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=CC5(C)C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316623
Record name Hyptadienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128397-09-1
Record name Hyptadienic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128397-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hyptadienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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